molecular formula C16H13N5O3S B3458926 N-Benzo[1,3]dioxol-5-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide

N-Benzo[1,3]dioxol-5-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide

Cat. No.: B3458926
M. Wt: 355.4 g/mol
InChI Key: YEHCCOXADJVYQP-UHFFFAOYSA-N
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Description

N-Benzo[1,3]dioxol-5-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[1,3]dioxole moiety, a phenyl-tetrazole group, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3S/c22-15(17-11-6-7-13-14(8-11)24-10-23-13)9-25-16-18-19-20-21(16)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHCCOXADJVYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzo[1,3]dioxol-5-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide typically involves multiple steps, including the formation of the benzo[1,3]dioxole core, the introduction of the phenyl-tetrazole group, and the final acetamide linkage. Common synthetic routes include:

    Formation of Benzo[1,3]dioxole Core: This step often involves the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of Phenyl-Tetrazole Group: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction using phenyl-tetrazole and appropriate halide precursors.

    Acetamide Linkage Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzo[1,3]dioxol-5-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The benzo[1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl-tetrazole group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[1,3]dioxole moiety would yield quinone derivatives, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-Benzo[1,3]dioxol-5-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It is investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells (2).

    Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Benzo[1,3]dioxol-5-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound may target specific proteins or enzymes involved in cell cycle regulation and apoptosis.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and DNA repair, leading to its potential anticancer effects (2).

Comparison with Similar Compounds

Similar Compounds

    1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[1,3]dioxole core and have shown anticancer activity (1).

    5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds also feature the benzo[1,3]dioxole moiety and have been evaluated for their antitumor activities (2).

Uniqueness

N-Benzo[1,3]dioxol-5-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide is unique due to its combination of the benzo[1,3]dioxole core, phenyl-tetrazole group, and acetamide linkage, which confer distinct chemical and biological properties

Biological Activity

N-Benzo[1,3]dioxol-5-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a benzo[1,3]dioxole moiety, which is known for its ability to interact with various biological targets. The presence of the tetrazole ring adds to its bioactivity by potentially enhancing solubility and binding affinity to target proteins.

Biological Activity Overview

Research indicates that compounds containing the benzo[1,3]dioxole and tetrazole structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several derivatives have shown significant antibacterial and antifungal properties. For instance, compounds similar to this compound have been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of effectiveness .
  • Antiparasitic Activity : Some derivatives have exhibited promising results against protozoan parasites. For example, modifications to the tetrazole structure have shown enhanced activity against Trypanosoma cruzi, indicating potential for treating Chagas disease .

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Disruption of Membrane Integrity : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : Some derivatives can bind to DNA or RNA, inhibiting replication or transcription processes.

Antimicrobial Efficacy

In a study evaluating various benzodioxole derivatives, it was found that certain modifications led to enhanced antibacterial activity against methicillin-resistant strains of Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentrations (MIC) ranged from 12.5 to 25 μg/mL for the most effective compounds .

Antiparasitic Effects

Another investigation focused on the antiparasitic properties of tetrazole-containing compounds. The study demonstrated that at concentrations of 50 μg/mL, a derivative caused a 95% reduction in Trypanosoma cruzi viability within 72 hours . This indicates a strong potential for developing new treatments for parasitic infections.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMIC (μg/mL)Reference
Benzodioxole Derivative AAntibacterial (MRSA)12.5 - 25
Tetrazole Compound BAntiparasitic (T. cruzi)50
Benzimidazole Derivative CAntifungal20

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzo[1,3]dioxol-5-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide
Reactant of Route 2
Reactant of Route 2
N-Benzo[1,3]dioxol-5-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide

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